3,5-Dichloro-4-ethoxy-2-fluoropyridine
Description
3,5-Dichloro-4-ethoxy-2-fluoropyridine is a halogenated pyridine derivative characterized by chloro (Cl), ethoxy (OCH₂CH₃), and fluoro (F) substituents at the 3,5-, 4-, and 2-positions of the pyridine ring, respectively. Such substitutions confer distinct electronic and steric properties, making it a candidate for applications in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
175965-86-3 |
|---|---|
Molecular Formula |
C7H6Cl2FNO |
Molecular Weight |
210.03 g/mol |
IUPAC Name |
3,5-dichloro-4-ethoxy-2-fluoropyridine |
InChI |
InChI=1S/C7H6Cl2FNO/c1-2-12-6-4(8)3-11-7(10)5(6)9/h3H,2H2,1H3 |
InChI Key |
RJQKBZDWUIDVIR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=NC=C1Cl)F)Cl |
Canonical SMILES |
CCOC1=C(C(=NC=C1Cl)F)Cl |
Synonyms |
Pyridine,3,5-dichloro-4-ethoxy-2-fluoro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,5-Dichloro-2-pentafluoroethyl-pyridine (CAS 1204234-44-5)
This compound, described in , shares the pyridine core and 3,5-dichloro substituents with the target molecule but differs in the following aspects:
- Substituent at Position 2 : A pentafluoroethyl (-CF₂CF₃) group replaces the fluorine atom in 3,5-Dichloro-4-ethoxy-2-fluoropyridine.
- Substituent at Position 4 : The ethoxy group (-OCH₂CH₃) in the target compound is absent here.
Key Implications:
- Electronic Effects: The pentafluoroethyl group is strongly electron-withdrawing due to its high electronegativity, which polarizes the pyridine ring and may enhance electrophilic substitution reactivity at meta/para positions.
- Steric Effects : The bulky pentafluoroethyl group introduces significant steric hindrance at position 2, which could impede interactions in catalytic or biological systems. The ethoxy group at position 4 in the target compound may create moderate steric effects, depending on its orientation.
- Solubility : The ethoxy group improves hydrophilicity compared to the highly lipophilic pentafluoroethyl group, suggesting differences in solubility profiles and formulation strategies.
Table 1: Substituent Comparison
| Compound | Position 2 | Position 4 | Key Properties |
|---|---|---|---|
| 3,5-Dichloro-4-ethoxy-2-fluoropyridine | F | -OCH₂CH₃ | Moderate hydrophilicity, electron-donating at C4 |
| 3,5-Dichloro-2-pentafluoroethyl-pyridine | -CF₂CF₃ | None | High lipophilicity, electron-withdrawing at C2 |
Other Fluorinated Pyridine Derivatives
These lack the ethoxy and dichloro substitutions but highlight general trends:
- Reactivity : Fluorine at position 2 directs electrophilic substitution to positions 3 and 5, which may explain the dichloro pattern in the target compound.
- Stability: The ethoxy group in the target compound could enhance stability under acidic conditions compared to non-ether analogs.
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